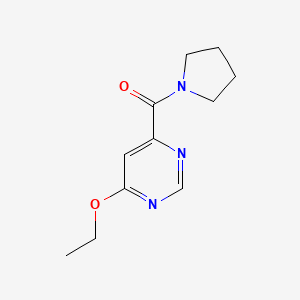

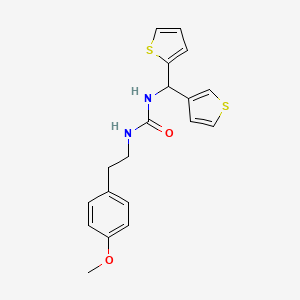

![molecular formula C13H19N3O4S B2522438 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 774575-27-8](/img/structure/B2522438.png)

1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Comprehensive Analysis of “1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide”

The compound 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide is a derivative of sulfonyl hydrazone, which is a significant scaffold in medicinal chemistry due to its biological activities. The piperidine ring, a common feature in this class of compounds, is known for its presence in various pharmacologically active molecules .

Synthesis Analysis

The synthesis of sulfonyl hydrazones with piperidine derivatives involves condensing benzene sulfonyl hydrazides with ethyl 4-oxopiperidine-1-carboxylate and 2,6-diphenylpiperidin-4-one. This process yields novel series of sulfonyl hydrazone compounds, which include the 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide . Another related synthesis pathway involves the preparation of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, starting from ethyl piperidine-4-carboxylate and proceeding through several steps to achieve the final compounds .

Molecular Structure Analysis

The molecular structure and electronic characteristics of these compounds, including 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, have been characterized using various spectroscopic methods such as IR, 1H-NMR, 13C NMR, 2D NMR, and mass spectra. Additionally, molecular electrostatic potential (MEP), ΔEHOMO–LUMO band gap, and dipole moments have been analyzed to understand the molecular-level characteristics .

Chemical Reactions Analysis

The chemical reactivity of sulfonyl piperidine derivatives can be influenced by the presence of N-acyl and N-sulfonyl groups. These groups affect the anodic methoxylation of piperidine derivatives, which can be performed under various conditions to yield monomethoxy or dimethoxy products . Moreover, the reaction of phenyl vinyl sulfone with hydroxyl ions is another example of the chemical behavior of sulfonyl compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, including 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, have been characterized by their melting points and elemental analysis. The synthesized compounds have been evaluated for their antioxidant capacity and anticholinesterase activity, with some showing significant biological activities. For instance, certain derivatives have exhibited high lipid peroxidation inhibitory activity and scavenging abilities in various antioxidant assays . Additionally, the synthesized compounds have been screened for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities, with molecular docking studies confirming their potential as inhibitors .

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

A series of N'-(Aryl/alkylsulfonyl)-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, including 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, were synthesized and evaluated for their potential in enzyme inhibition activities. These compounds were tested for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, showing potential as enzyme inhibitors. Their molecular docking was also studied to understand their binding interactions with human proteins (Khalid et al., 2014).

Antioxidant Capacity and Anticholinesterase Activity

Another study focused on the synthesis of sulfonyl hydrazone compounds with piperidine derivatives, evaluating their antioxidant capacity and anticholinesterase activity. These compounds, including 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, were tested through various assays, demonstrating significant antioxidant and enzyme inhibition activities (Karaman et al., 2016).

Potential as Anticancer Agents

A research project synthesized and evaluated piperidine-4-carbohydrazide derivatives, including the specific compound , as potential anticancer agents. The synthesized compounds showed promising anticancer activity, suggesting their utility in cancer treatment (Rehman et al., 2018).

Antidiabetic Drug Candidates

Derivatives of 1,2,4-triazoles, including compounds related to 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, were synthesized and evaluated for their potential as antidiabetic drug candidates. These compounds exhibited potent inhibitory activity against α-glucosidase enzyme, which is crucial in the management of type II diabetes (ur-Rehman et al., 2018).

Antibacterial Properties

Research into N-substituted derivatives of 1,3,4-oxadiazole compounds, related to 1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide, demonstrated moderate to talented antibacterial activity against both Gram-negative and Gram-positive bacteria. This highlights the potential use of these compounds in developing new antibacterial agents (Khalid et al., 2016).

Propriétés

IUPAC Name |

1-(4-methoxyphenyl)sulfonylpiperidine-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O4S/c1-20-11-2-4-12(5-3-11)21(18,19)16-8-6-10(7-9-16)13(17)15-14/h2-5,10H,6-9,14H2,1H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOLRFLIKQXGPSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(tert-butyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B2522357.png)

![N-[1-(4-Fluorophenyl)prop-2-ynyl]prop-2-enamide](/img/structure/B2522361.png)

![Ethyl 7-methyl-2-[(4-nitrobenzyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522362.png)

![3-Chloro-1-[4-(5-nitropyridin-2-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2522364.png)

![[1-(Trifluoromethyl)cyclopentyl]methanesulfonyl chloride](/img/structure/B2522369.png)

![5,6-Dimethyl-7-[4-(6-pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2522374.png)

![2-(3-methoxybenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2522377.png)